Ethylamine vs. Methylamine Linker: Conformational Flexibility and Steric Footprint
The target compound features an ethylamine (-CH2-CH2-NH2) side chain at the 3-position, whereas the closest commercial analog, (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1020033-72-0), contains a shorter methylamine (-CH2-NH2) linker . The additional methylene unit in the target compound increases the number of rotatable bonds from 1 to 2, providing greater conformational degrees of freedom . This expanded reach and flexibility can be critical for accessing distal binding pockets in target proteins, as demonstrated by the structurally related adenosine A2B antagonist MRS 1754, where the methylamine variant achieves a Ki of 1.45 ± 0.21 nM at the human A2B receptor [1]. The ethylamine linker may offer distinct docking geometries compared to the methylamine analog, potentially altering selectivity profiles across related receptor subtypes or kinase targets.
| Evidence Dimension | Linker length and rotatable bond count |
|---|---|
| Target Compound Data | Ethylamine linker (-CH2-CH2-NH2); 2 rotatable bonds; Molecular weight 176.22 g/mol |
| Comparator Or Baseline | Methylamine analog CAS 1020033-72-0: Methylamine linker (-CH2-NH2); 1 rotatable bond; Molecular weight 162.19 g/mol. MRS 1754 (methylamine analog HCl salt, CAS 1341040-31-0): Ki = 1.45 ± 0.21 nM at human A2B receptor |
| Quantified Difference | 1 additional rotatable bond; 14.03 g/mol increase in molecular weight; Conformational space expansion not directly quantifiable without computational modeling |
| Conditions | Structural comparison based on SMILES and calculated molecular descriptors; MRS 1754 binding data from [3H]MRS 1754 displacement assay in HEK-293 cell membranes expressing human A2B receptors |
Why This Matters
The ethylamine linker enables distinct synthetic derivatization pathways and may yield divergent biological activity profiles compared to methylamine analogs, making the target compound a non-substitutable building block for SAR exploration.
- [1] Ji X, Kim YC, Ahern DG, Linden J, Jacobson KA. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors. Biochem Pharmacol. 2001;61(6):657-663. Ki = 1.45 ± 0.21 nM. View Source
